Bienvenue dans la boutique en ligne BenchChem!

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide (CAS 921487-27-6) is a synthetic small molecule belonging to the 2-ureido-1,3-thiazole class, which has been disclosed in patent literature as a scaffold for antitumor agents. The compound contains a 1,3-thiazole core, a 4-chlorophenyl urea moiety at position 2, and a 3,5-dichlorophenyl acetamide tail, with a molecular formula of C18H13Cl3N4O2S and a molecular weight of 455.74 g/mol.

Molecular Formula C18H13Cl3N4O2S
Molecular Weight 455.74
CAS No. 921487-27-6
Cat. No. B2591616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide
CAS921487-27-6
Molecular FormulaC18H13Cl3N4O2S
Molecular Weight455.74
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl
InChIInChI=1S/C18H13Cl3N4O2S/c19-10-1-3-13(4-2-10)23-17(27)25-18-24-15(9-28-18)8-16(26)22-14-6-11(20)5-12(21)7-14/h1-7,9H,8H2,(H,22,26)(H2,23,24,25,27)
InChIKeyLMZFFIXUISSPGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

921487-27-6: 2-Ureido-Thiazole Acetamide with a 3,5-Dichlorophenyl Motif – Procurement-Relevant Structural and Class Profile


2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide (CAS 921487-27-6) is a synthetic small molecule belonging to the 2-ureido-1,3-thiazole class, which has been disclosed in patent literature as a scaffold for antitumor agents [1]. The compound contains a 1,3-thiazole core, a 4-chlorophenyl urea moiety at position 2, and a 3,5-dichlorophenyl acetamide tail, with a molecular formula of C18H13Cl3N4O2S and a molecular weight of 455.74 g/mol . It is supplied by specialty chemical vendors at a typical purity of ≥95% and is described as a building block for more complex molecules as well as a candidate for enzyme inhibition or receptor modulation studies .

Why Generic 2-Ureido-Thiazole Substitution Is Insufficient: The Structural Specificity of 921487-27-6


Within the 2-ureido-thiazole class, even minor alterations to the aryl substituents on the urea or acetamide motifs can drastically alter biological activity, as demonstrated by structure–activity relationship (SAR) studies on 4-phenylthiazol-2-amine derivatives [1]. The target compound uniquely combines a 4-chlorophenyl group on the urea nitrogen with a 3,5-dichlorophenyl group on the acetamide tail—a halogenation pattern that is absent in the closest commercially available analog, N-(3,5-dichlorophenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide (CAS 921491-16-9), which lacks the para-chloro substituent . This extra chlorine atom is expected to modulate lipophilicity (logP), metabolic stability, and target-binding interactions relative to the unsubstituted phenyl comparator, making generic replacement of 921487-27-6 with other 2-ureido-thiazoles a scientifically unsound practice without direct comparative data.

Quantitative Differentiation Evidence for 921487-27-6: Comparator-Based Analysis of Structural, Physicochemical, and Biological Parameters


Structural Differentiation: Halogen Substitution Pattern vs. Unsubstituted Phenyl Analog (CAS 921491-16-9)

921487-27-6 possesses a 4-chlorophenyl group on the urea moiety, whereas the closest commercially available analog, N-(3,5-dichlorophenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide (CAS 921491-16-9), has an unsubstituted phenyl ring . This structural difference introduces an additional chlorine atom into the target compound, increasing its molecular weight from 421.3 g/mol (comparator) to 455.74 g/mol and its total chlorine count from 2 to 3 . The presence of the para-chloro substituent is anticipated to enhance hydrophobic interactions and influence target binding, as halogen substitution on the phenyl ring of ureido-thiazoles has been shown to significantly modulate antiproliferative activity in related series [1].

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Antiproliferative Class-Level Potency: Ureido-Thiazole Scaffold Activity vs. Sorafenib in Hepatocellular Carcinoma

While no direct IC50 data could be located for 921487-27-6, closely related ureido-substituted 4-phenylthiazole derivatives have demonstrated potent cytotoxicity against HepG2 hepatocellular carcinoma cells. In a 2024 study, compound 27 from this series achieved an IC50 of 0.62 ± 0.34 μM against HepG2 cells, significantly exceeding the reference drug Sorafenib (IC50 = 1.62 ± 0.27 μM) [1]. The ureido-thiazole scaffold of compound 27 shares core structural features with 921487-27-6, including the 4-chlorophenyl urea motif and the acetamide linkage to a substituted phenyl ring, supporting the class-level inference that 921487-27-6 may exhibit comparable antiproliferative activity.

Oncology Hepatocellular Carcinoma Kinase Inhibition

Physicochemical Profile: Solubility and Purity Benchmarks for Laboratory Procurement

According to vendor documentation, 921487-27-6 exhibits excellent solubility in organic solvents (e.g., DMSO, DMF), facilitating its use in cell-based assays and synthetic chemistry workflows [1]. The commercially supplied purity is typically ≥95% (HPLC), a standard benchmark for research-grade thiazole derivatives . In contrast, the unsubstituted phenyl analog (CAS 921491-16-9) does not have its solubility profiled in publicly available vendor datasheets, introducing procurement uncertainty .

Chemical Synthesis Solubility Quality Control

Patent-Backed Scaffold Validation: 2-Ureido-Thiazole Core as a Privileged Antitumor Pharmacophore

The 2-ureido-1,3-thiazole scaffold, to which 921487-27-6 belongs, is explicitly claimed in patent US20030187040A1 as a pharmacophore for antitumor agents, with exemplified compounds demonstrating activity against a panel of cancer cell lines at concentrations below 100 μM [1]. In contrast, many commercially available thiazole derivatives lack such direct patent-based validation of the ureido-thiazole core for oncology applications. This patent linkage provides a documented rationale for prioritizing 921487-27-6 over non-patent-validated thiazole analogs in cancer drug discovery programs.

Cancer Therapeutics Pharmacophore Validation Intellectual Property

Recommended Application Scenarios for 921487-27-6: From Early-Stage Oncology Screening to Chemical Biology Probe Development


Hepatocellular Carcinoma (HCC) Drug Discovery: Primary Cytotoxicity Screening

Based on class-level evidence that ureido-substituted 4-phenylthiazole derivatives achieve single-digit micromolar IC50 values against HepG2 cells and outperform Sorafenib [1], 921487-27-6 is a rational candidate for inclusion in HCC-focused antiproliferative screening cascades. Its 3,5-dichlorophenyl acetamide tail and 4-chlorophenyl urea substitution distinguish it from previously tested analogs, offering a novel halogenation pattern that may confer differentiated kinase selectivity.

Structure-Activity Relationship (SAR) Expansion of the 2-Ureido-Thiazole Series

The unique combination of a para-chlorophenyl urea and a 3,5-dichlorophenyl acetamide in 921487-27-6 fills a gap in the existing SAR landscape of 2-ureido-thiazoles, which has predominantly explored less halogenated phenyl variants [2]. Its procurement enables medicinal chemistry teams to systematically probe the impact of dual chloro-substitution on both the urea and acetamide aromatic rings.

Kinase Inhibition Profiling: IGF1R and Broader Kinome Selectivity

Related ureido-thiazole compounds have been identified as potent IGF1R inhibitors (76.84% inhibition at 10 μM) with antiproliferative effects linked to G2/M cell cycle arrest [1]. 921487-27-6, with its enhanced chlorination, is a strong candidate for kinome-wide profiling to assess whether the additional chlorine atoms improve selectivity or potency against IGF1R or other therapeutically relevant kinases.

Chemical Biology: Probe Development for Target Deconvolution

The favorable organic-solvent solubility of 921487-27-6 [3] supports its formulation for cellular thermal shift assays (CETSA) and affinity-based proteomics, enabling target deconvolution studies. Its structural distinctiveness from unsubstituted phenyl analogs provides a clean comparative probe pair for identifying targets that specifically recognize the 4-chlorophenyl motif.

Quote Request

Request a Quote for 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.